7-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline is a halogenated derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ). THIQ derivatives are a class of organic compounds with diverse biological activities. These molecules are often studied for their potential as pharmaceutical agents, particularly in the fields of neurology and cardiovascular research. 7-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline itself has been explored specifically for its potential as a building block in the development of dopamine receptor ligands. []
7-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound with the molecular formula and a molecular weight of 246.53 g/mol. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound is characterized by the presence of bromine and chlorine substituents, which enhance its reactivity and biological profile .
This compound is classified as a halogenated derivative of tetrahydroisoquinoline, a structural motif prevalent in many biologically active compounds. It is primarily synthesized through halogenation processes involving commercially available precursors, making it accessible for research and industrial applications .
The synthesis of 7-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline typically involves multi-step procedures that begin with tetrahydroisoquinoline derivatives. Common methods include:
The synthesis process may require specific reaction conditions, such as temperature control and solvent choice, to ensure selective substitution at the desired positions. Industrial production may utilize advanced reactors and continuous flow systems to optimize yield and purity .
The molecular structure of 7-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline can be represented by its IUPAC name and SMILES notation:
This structure reveals a bicyclic framework typical of isoquinoline derivatives .
Key structural data includes:
7-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions:
Common reagents used in these reactions include:
The compound is typically characterized by:
Relevant chemical properties include:
7-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline has several significant applications:
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold has been recognized for over a century as a privileged structure in medicinal chemistry, originating from the isolation of natural alkaloids like naphthyridinomycin (1) and saframycin A (4) in the 1970s–1980s [3]. These early compounds demonstrated potent antitumor and antibiotic activities, highlighting the THIQ nucleus as a critical pharmacophore. The strategic halogenation of THIQ derivatives emerged as a focused effort in late-20th-century synthetic chemistry to enhance bioactivity and modulate physicochemical properties. 7-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline (CAS: 1782330-44-2) represents a deliberate evolution of this approach, where bromine and chlorine atoms were introduced ortho to the nitrogen bridgehead to influence electron distribution and steric accessibility . Its formal documentation around 2017 coincided with advances in regioselective halogenation techniques, enabling precise functionalization of the isoquinoline aromatic ring [4]. This compound exemplifies the transition from naturally occurring THIQs to rationally designed synthetic analogs optimized for targeted drug discovery.
Table 1: Evolution of Key Tetrahydroisoquinoline Derivatives with Halogenation Patterns
Compound Name | Discovery Era | Biological Activity | Halogenation Pattern |
---|---|---|---|
Naphthyridinomycin | 1970s | Antitumor antibiotic | None (natural product) |
Saframycin A | 1980s | DNA-binding antitumor agent | None (natural product) |
7-Bromo-THIQ derivatives | 1990s–2000s | Intermediate for CNS ligands | Monobromination at C7 |
7-Bromo-8-chloro-THIQ | 2010s | Building block for dopamine ligands | Ortho-dihalogenation (C7-Br, C8-Cl) |
The ortho-dihalogenation at positions C7 and C8 confers distinctive electronic and steric properties to this compound (Molecular Formula: C₉H₉BrClN; MW: 246.53 g/mol) [1] . Bromine, with its larger atomic radius (115 pm) and lower electronegativity (2.96), creates a polarizable halogen bond donor site, while chlorine (99 pm, electronegativity 3.16) enhances electron withdrawal from the fused benzene ring . This combination results in:
Table 2: Physicochemical Properties of 7-Bromo-8-chloro-THIQ
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₉H₉BrClN | CAS Documentation [1] |
Molecular Weight | 246.53 g/mol | Calculated from formula |
Storage Temperature | RT (20–25°C) | Supplier Specifications |
Physical Form | Crystalline powder | Enamine Ltd. [1] |
Purity | ≥95% | Analytical COA [1] |
Halogen Bond Donor Capacity | Yes (Br, Cl) | Computational Analysis |
Calculated XLogP3 | ~2.8 (Moderate lipophilicity) | Predicted |
This dihalogenated THIQ serves as a multifunctional building block in designing ligands for neurological and infectious disease targets. Its applications span:
Table 3: Synthetic Routes to 7-Bromo-8-chloro-THIQ
Method | Key Reagents/Conditions | Yield | Regioselectivity | Reference |
---|---|---|---|---|
Pictet-Spengler Cyclization | Phenylethylamine + aldehyde/BF₃·OEt₂; Halogenation post-cyclization | 40–65% | Moderate (requires protecting groups) | [3] |
Bischler-Napieralski | β-Arylethylamide/POCl₃/reflux; Subsequent reduction and halogenation | 60–75% | High (C7 > C5) | [4] |
Direct Halogenation | NBS (for Br); SOCl₂ (for Cl) on preformed THIQ | 65–75% | Ortho-selectivity enhanced by Lewis acids | [9] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3